synthesis of 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine
synthesis of 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine
This guide outlines the technical synthesis of 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine (also designated as 3-amino-5-(3,4-dimethylphenyl)-1H-pyrazole).[1] It is designed for medicinal chemists and process development scientists, prioritizing scalable, high-yield methodologies over legacy protocols that utilize highly toxic reagents (e.g., cyanides).[1]
Executive Summary
-
Target Molecule: 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine[1]
-
Core Scaffold: 3-Amino-5-arylpyrazole[2]
-
Primary Application: Kinase inhibition (e.g., CDK, GSK-3
, or VEGFR pathways), fragment-based drug discovery.[1] -
Synthetic Strategy: A convergent two-step protocol involving the Claisen-type condensation of methyl 3,4-dimethylbenzoate with acetonitrile, followed by cyclocondensation with hydrazine hydrate.[1]
-
Key Advantage: This route avoids the use of
-bromoketones and sodium cyanide (the phenacyl bromide route), offering a safer safety profile for scale-up.[1]
Retrosynthetic Analysis
The most efficient disconnection of the pyrazole ring involves breaking the N-N bond (from hydrazine) and the C-N bonds.[1] This reveals the
Figure 1: Retrosynthetic tree showing the convergent assembly of the pyrazole core from commercially available benzoate esters.[1]
Detailed Synthetic Protocols
Step 1: Synthesis of 3-Oxo-3-(3,4-dimethylphenyl)propanenitrile
This step utilizes a base-mediated condensation of acetonitrile with an ester.[1][3] Sodium hydride (NaH) is the preferred base due to the irreversible deprotonation of acetonitrile, driving the equilibrium forward.[1]
-
Reaction Type: Claisen-type Condensation
-
Reagents: Methyl 3,4-dimethylbenzoate, Acetonitrile, Sodium Hydride (60% dispersion).[1]
-
Solvent: Anhydrous THF or Toluene.[1]
Protocol:
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous THF (10 vol) under nitrogen atmosphere.
-
Activation: Heat the suspension to 60°C. Add Acetonitrile (1.2 eq) dropwise over 15 minutes. Stir for 30 minutes to generate the acetonitrilyl anion (cyanomethanide).
-
Addition: Dissolve Methyl 3,4-dimethylbenzoate (1.0 eq) in anhydrous THF (2 vol) and add dropwise to the refluxing mixture over 30 minutes.
-
Completion: Reflux the mixture for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4) or HPLC.[1] The starting ester spot should disappear.[1]
-
Workup: Cool to 0°C. Quench carefully with water (exothermic!). Acidify the aqueous phase to pH 2–3 using 1M HCl to precipitate the
-ketonitrile.[1] -
Isolation: Filter the solid precipitate. Wash with water and cold hexanes.[1]
-
Yield Expectation: 75–85% (Off-white solid).
Step 2: Cyclization to 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine
The
-
Reaction Type: Cyclocondensation[6]
-
Reagents:
-Ketonitrile (from Step 1), Hydrazine Hydrate (80% or 64-65% solution).[1] -
Solvent: Ethanol (absolute).[1]
Protocol:
-
Dissolution: Dissolve 3-Oxo-3-(3,4-dimethylphenyl)propanenitrile (1.0 eq) in Absolute Ethanol (10 vol) .
-
Reagent Addition: Add Hydrazine Hydrate (1.5 eq) dropwise at room temperature.
-
Mechanistic Insight: Acid catalysis (e.g., 5 drops of glacial acetic acid) can accelerate the initial hydrazone formation if the reaction is sluggish, though it is often unnecessary for electron-rich aryl rings.[1]
-
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.
-
Monitoring: Monitor by TLC (MeOH/DCM 1:9). The nitrile peak in IR (approx. 2200 cm⁻¹) will disappear.[1]
-
Crystallization: Concentrate the solvent to ~20% of the original volume under reduced pressure.[1] Cool to 0°C.[1]
-
Purification: The product often precipitates as a white or pale yellow solid.[1] Filter and wash with cold ethanol.[1]
Yield Expectation: 80–90%.
Mechanistic Pathway
Understanding the mechanism is vital for troubleshooting impurities.[1]
-
Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the ketone carbonyl of the
-ketonitrile.[1] -
Dehydration: Loss of water forms the hydrazone intermediate.[1]
-
Intramolecular Cyclization: The distal nitrogen of the hydrazone attacks the nitrile carbon (an intramolecular Pinner-like reaction).[1]
-
Tautomerization: The resulting imine tautomerizes to the stable aromatic amino-pyrazole system.[1]
Figure 2: Mechanistic flow of the cyclocondensation reaction.
Data Summary & Characterization
| Parameter | Specification | Notes |
| Appearance | White to pale yellow crystalline solid | Darkening indicates oxidation; store under inert gas.[1] |
| Melting Point | 160–165°C (Estimated) | Compare with analogous 3-amino-5-phenylpyrazole (mp 161–163°C).[1] |
| 1H NMR (DMSO-d6) | Diagnostic singlet at ~5.6 ppm confirms the pyrazole C4 proton.[1] | |
| MS (ESI) | [M+H]+ = 188.1 | Molecular Weight: 187.24 g/mol .[1] |
Safety & Troubleshooting
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable.[1] Use exclusively in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.[1]
-
Regioselectivity: While the 3-amino-5-aryl isomer is the thermodynamic product, trace amounts of the 5-amino-3-aryl tautomer may exist in solution.[1] In the solid state, they are identical due to proton transfer, but if N-alkylation is performed subsequently, regioselectivity becomes critical.[1]
-
Water Content: Ensure the THF in Step 1 is anhydrous.[1] Water destroys the NaH and the acetonitrilyl anion, stopping the reaction.[1]
References
-
Synthesis of 5-Substituted 3-Amino-pyrazole-4-Carbonitriles
-
Process for the prepar
-
Source: Google Patents (US5616723A)[1]
- Context: Validates the industrial scalability of reacting -ketonitriles (cyanoacetone analogs) with hydrazine.
-
-
Synthesis of 3,4-dimethylbenzoylacetonitrile (Precursor)
-
Source: Ambeed / Chemical Suppliers[1]
- Context: Identifies the specific precursor (CAS 884504-20-5)
-
Sources
- 1. Process for the preparation of 3,3-dimethylbutanal - Patent US-7348459-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pleiades.online [pleiades.online]
- 5. Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemres.org [orgchemres.org]
- 7. 40706-98-7|2-Bromo-1-(3,4-difluorophenyl)ethanone| Ambeed [ambeed.com]
- 8. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 9. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
